

An In-depth Technical Guide to GSK106: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK106 is a chemical compound utilized in biomedical research primarily as an inactive control for studies involving Protein Arginine Deiminase 4 (PAD4). While structurally related to potent PAD4 inhibitors like GSK199 and GSK484, **GSK106** itself does not exhibit significant inhibitory activity against the enzyme. This property makes it an essential tool for validating experimental results and ensuring that observed biological effects are due to specific PAD4 inhibition rather than off-target or compound-specific artifacts. This guide provides a comprehensive overview of the chemical structure, known properties, and relevant biological context of **GSK106**, including detailed experimental protocols where it serves as a negative control.

Chemical Structure and Physicochemical Properties

GSK106 is a complex heterocyclic molecule. Its structure features an indolyl-benzimidazole core linked to an amino-piperidine moiety.

Table 1: Chemical and Physical Properties of GSK106



| Property | Value | Source(s) | |
|-------------------|---|-----------|--|
| IUPAC Name | (3-amino-1-piperidinyl)[2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzimidazol-6-yl]-methanone, monohydrochloride | [1] | |
| Molecular Formula | C24H28CIN5O | [2] | |
| Molecular Weight | 437.97 g/mol | [2] | |
| CAS Number | 1652591-82-6 | [2] | |
| Appearance | Off-white to light yellow solid | [2] | |
| Solubility | DMSO: \geq 30 mg/mLDMF: \geq 30 mg/mLEthanol: \geq 30 mg/mLPBS (pH 7.2): \geq 10 mg/mL | [1] | |
| Melting Point | Not reported in available literature | | |
| Boiling Point | Not reported in available literature | _ | |
| Storage | Store at -20°C, sealed, away from moisture. | [2] | |

Biological Activity and Role as an Inactive Control

The primary utility of **GSK106** stems from its lack of biological activity against its intended target, PAD4. This enzyme plays a crucial role in various physiological and pathological processes by converting arginine residues in proteins to citrulline.

Table 2: Biological Activity of **GSK106**



| Target | Assay | Activity | Source(s) |
|---|---|---------------------------|-----------|
| Protein Arginine Deiminase 4 (PAD4) | Inhibition of PAD4- mediated citrullination | IC ₅₀ > 100 μM | [1] |
| Neutrophil Extracellular Trap (NET) Formation | Inhibition of NET formation in mouse and human neutrophils | IC50 > 100 μM | [1] |

As indicated, **GSK106** is a very poor inhibitor of PAD4 and consequently does not prevent downstream events like NET formation.[1] This makes it an ideal negative control for in vitro and in vivo experiments designed to probe the function of PAD4 using its active inhibitors (e.g., GSK199, GSK484). A computational docking study has suggested that while **GSK106** can fit into the PAD4 binding pocket, it shifts away from the catalytic site and establishes fewer hydrogen bonds compared to the active inhibitor GSK199, offering a potential explanation for its inactivity.[3]

The PAD4 Signaling Pathway

GSK106 is used in the context of studying the PAD4 signaling pathway. PAD4 is a calcium-dependent enzyme with two major roles: regulation of gene expression through histone modification and involvement in the innate immune response through the formation of Neutrophil Extracellular Traps (NETs).[4]

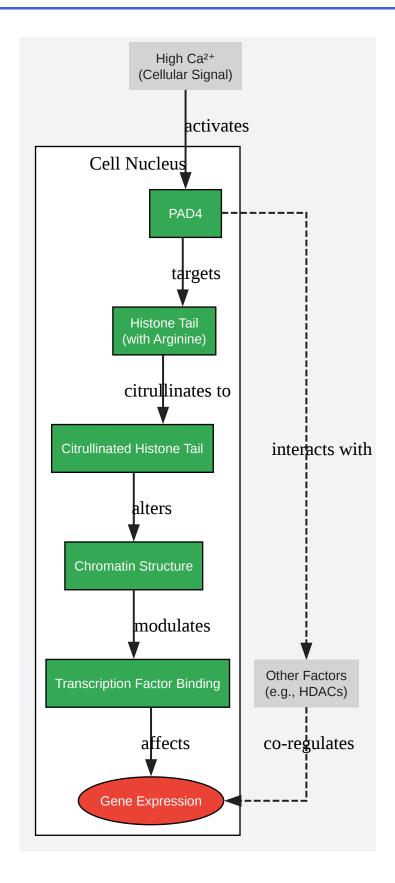
PAD4-Mediated NETosis

Upon stimulation by pathogens or inflammatory signals, neutrophils can undergo a specialized form of cell death called NETosis. PAD4 is a critical enzyme in this process.[3] It translocates to the nucleus, where it hyper-citrullinates histones. This modification neutralizes the positive charge of the histones, leading to chromatin decondensation.[3] The decondensed chromatin, along with granular proteins like myeloperoxidase (MPO) and neutrophil elastase (NE), is then expelled from the cell, forming a web-like structure (NET) that traps and kills pathogens.[3]













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